molecular formula C12H12ClN5 B1454152 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine CAS No. 1219971-91-1

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine

Cat. No. B1454152
M. Wt: 261.71 g/mol
InChI Key: WNWAWPLQHRIXSF-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine” is a complex organic molecule that contains several functional groups. It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring is a chloro group (Cl), an amine group (NH2), and a 3,4-dihydro-2(1H)-isoquinolinyl group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the isoquinoline ring, followed by the introduction of the triazine ring. The chloro and amine groups would then be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline ring system is aromatic, meaning it has a stable, delocalized electron cloud. The triazine ring is also aromatic, adding to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amine group could act as a nucleophile in reactions with electrophiles, while the chloro group could be replaced by other groups in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound basic, while the chloro group could make it more polar and increase its boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

A novel method for synthesizing a variety of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds structurally related to 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine, was developed using microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method provides a fast route to these compounds and has shown potent antileukemic activity for specific derivatives, demonstrating the potential for therapeutic applications (Dolzhenko et al., 2021).

Biological Evaluation and Antimicrobial Activities

  • The antimicrobial potential of 1,2,4-triazole derivatives, including structures related to the specified chemical, was investigated, revealing that some derivatives possess good or moderate activities against various microorganisms. This suggests the possible use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
  • Research into novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and related compounds indicates their potential for pharmaceutical development, highlighting the versatility of the triazine scaffold in drug design (El‐Badawi et al., 2002).

Antimalarial Activity

  • Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, incorporating the triazine core, were synthesized and evaluated against Plasmodium falciparum. Some derivatives exhibited mild to moderate antimalarial activity, suggesting a pathway for the development of new antimalarial therapies. Acute toxicity studies of the most active compounds showed no significant toxic signs, indicating their safety for further investigation (Bhat et al., 2016).

Spectroscopic and Anticancer Studies

  • Copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide, related to the chemical , were synthesized and characterized. These complexes exhibited promising anticancer activity against breast, hepatocellular, and colon carcinoma cells, showcasing the potential of triazine derivatives in cancer treatment (Refat et al., 2015).

Safety And Hazards

As with any chemical compound, handling “4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

Given the biological activity of many isoquinoline and triazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-6-5-8-3-1-2-4-9(8)7-18/h1-4H,5-7H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWAWPLQHRIXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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